molecular formula C9H13BrN2O2 B2723067 Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 2103420-74-0

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2723067
CAS No.: 2103420-74-0
M. Wt: 261.119
InChI Key: AUGVOXHGBVNUFN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a methyl ester group

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

It’s known that pyrazole derivatives can exhibit a variety of biological activities . Therefore, the effects of this compound’s action would likely depend on the specific targets it interacts with and the nature of these interactions.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

    Hydrolysis Products: 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Methyl 5-chloro-4-tert-butyl-1H-pyrazole-3-carboxylate
  • Methyl 5-fluoro-4-tert-butyl-1H-pyrazole-3-carboxylate
  • Methyl 5-iodo-4-tert-butyl-1H-pyrazole-3-carboxylate

Comparison: Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties and reactivity, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGVOXHGBVNUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NN=C1C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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